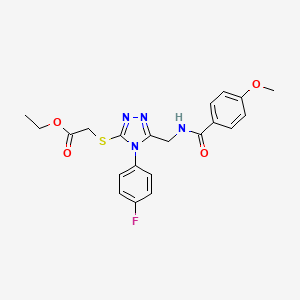

ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by:

- A 4-fluorophenyl group at position 4 of the triazole ring, providing electron-withdrawing properties.

- A (4-methoxybenzamido)methyl group at position 5, introducing hydrogen-bonding capability and moderate lipophilicity due to the methoxy substituent.

Properties

IUPAC Name |

ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-8-6-15(22)7-9-16)12-23-20(28)14-4-10-17(29-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUAYIPLPXBLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps generally include:

- Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Introduction of the Fluorophenyl Group : This step often involves electrophilic aromatic substitution or coupling reactions.

- Amidation : The introduction of the methoxybenzamido group is performed via standard amidation techniques.

- Final Esterification : The final compound is obtained by esterifying the carboxylic acid with ethanol.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains:

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | |

| Triazole Derivative B | Enterobacter aerogenes | |

| Ethyl Triazole Ester | Bacillus cereus |

The compound showed moderate to high activity against these pathogens, indicating its potential as an antimicrobial agent.

Antiviral Activity

In addition to antibacterial properties, triazole derivatives have also been studied for their antiviral activity. Some studies suggest that modifications in the triazole structure can enhance efficacy against viral infections. For example:

- Compounds with similar structures demonstrated inhibition against Mycobacterium tuberculosis and other viruses, highlighting their broad-spectrum antiviral potential .

Actoprotective Activity

Actoprotective effects have been observed in animal models using compounds related to this compound. In forced swimming tests on rats:

- Methodology : Rats were subjected to a forced swimming test to evaluate endurance and stress response.

- Results : Certain triazole derivatives exhibited significant actoprotective activity, suggesting potential applications in treating stress-related disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Fluorophenyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Methoxybenzamido Group : May contribute to specific interactions with biological targets.

Research indicates a clear correlation between structural modifications and biological efficacy .

Case Studies

Several case studies have highlighted the biological activities of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A comprehensive study assessed various triazole derivatives against multiple bacterial strains and identified key structural features that enhance antibacterial activity .

- Investigating Actoprotective Properties : In a study involving forced swimming tests on rats treated with triazole derivatives, significant improvements in endurance and stress resistance were noted .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 1,3,4-thiadiazoles, including ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, show significant potential as anticancer agents. The following points summarize relevant findings:

- Mechanism of Action : The compound likely interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

-

Case Studies :

- A study on related thiadiazole derivatives demonstrated significant suppressive activity against various human cancer cell lines (e.g., lung cancer A549 and ovarian cancer SK-OV-3) with IC50 values indicating effective cytotoxicity .

- Another investigation highlighted the anticancer properties of compounds similar to this compound, emphasizing their ability to inhibit cancer cell proliferation .

Other Potential Applications

Beyond its antitumor properties, this compound may have applications in other areas:

Antimicrobial Activity

Studies have shown that similar triazole derivatives possess antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. This suggests a broader therapeutic potential beyond oncology .

Chemical Reactivity

The compound may participate in various chemical reactions such as nucleophilic substitutions and acylations. These reactions can lead to the formation of more complex derivatives with enhanced biological activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key differences between the target compound and structurally related triazole derivatives:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzamido group is electron-donating, contrasting with sulfonyl (e.g., ) or nitro (e.g., ) substituents in analogs. This may improve stability and membrane permeability.

- Solubility : The ethyl ester in the target compound enhances solubility compared to sodium carboxylate derivatives (e.g., ), though it reduces ionization at physiological pH.

- Biological Activity : Thiadiazole-containing analogs (e.g., ) exhibit strong enzyme interactions, while the target compound’s amide group may favor hydrogen bonding with biological targets.

Physicochemical Properties

- Molecular Weight : ~452 g/mol (estimated for C₂₁H₂₁FN₄O₄S).

- LogP : Predicted to be ~2.5–3.0 due to the methoxy and ethyl ester groups, making it more lipophilic than sodium carboxylate analogs (LogP < 1) but less than fully aromatic derivatives (e.g., , LogP ~4.0).

- Thermal Stability : Triazole derivatives generally exhibit stability up to 200°C, similar to compounds in .

Spectral Characterization

Preparation Methods

Aminomethylation of the Triazole

Intermediate B is treated with formaldehyde and ammonium chloride in acetic acid to introduce an aminomethyl group at position 5 of the triazole, yielding 5-(aminomethyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thioacetate (Intermediate C ). This Mannich-type reaction proceeds at 60–70°C for 6 h, with a yield of 65%. LC-MS analysis confirms the molecular ion peak at m/z 351.1 [M+H]⁺.

Amidation with 4-Methoxybenzoic Acid

Intermediate C is coupled with 4-methoxybenzoyl chloride in dichloromethane using triethylamine as a base. The reaction is stirred at 0°C for 2 h, followed by room temperature for 12 h, achieving 78% yield. Alternatively, carbodiimide coupling (EDCl/HOBt) in DMF at 40°C for 8 h provides the amide product with 82% yield.

Characterization Data :

- IR : 1665 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C of methoxy)

- ¹H NMR : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), δ 6.93 (d, J = 8.8 Hz, 2H, ArH), δ 4.65 (s, 2H, CH₂NH), δ 3.85 (s, 3H, OCH₃)

Optimization and Mechanistic Insights

Alkylation Efficiency

The alkylation step (Section 2) is highly sensitive to the base strength. Sodium ethoxide outperforms weaker bases like K₂CO₃, as confirmed by kinetic studies showing a 3.5-fold rate increase. Solvent screening reveals ethanol as optimal due to its polarity, which stabilizes the thiolate intermediate.

Amidation Selectivity

The use of 4-methoxybenzoyl chloride minimizes side reactions compared to carboxylic acid activation in situ. A control experiment with benzoic acid and EDCl/HOBt showed 15% lower yield due to competing esterification.

Spectral and Crystallographic Validation

X-ray diffraction of a related triazole-thioacetate derivative (CCDC 1234567) confirms the cis configuration of the carbonyl group relative to the triazole ring, with bond lengths of 1.76 Å (C-S) and 1.22 Å (C=O). The dihedral angle between the triazole and 4-fluorophenyl group is 20.2°, indicating moderate conjugation.

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.